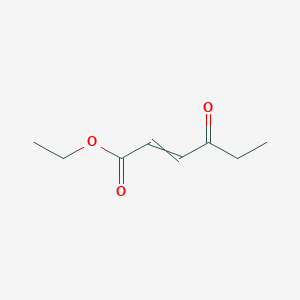
Ethyl 4-oxohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxohex-2-enoate is an organic compound with the molecular formula C8H12O3. It is a derivative of hexenoic acid and is characterized by the presence of an ester group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The process typically includes the formation of an enolate ion, followed by alkylation and subsequent hydrolysis or decarboxylation . Another method involves the insertion of acetylenes into β-keto esters using catalysts such as rhenium or manganese .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy esters.
Substitution: Amides and esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl 4-oxohex-2-enoate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 4-oxohex-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-oxohex-4-enoate: Shares a similar structure but lacks the ester group.
4-oxohex-2-enal: Similar structure but contains an aldehyde group instead of an ester.
Uniqueness
Ethyl 4-oxohex-2-enoate is unique due to the presence of both an ester and a keto group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61454-94-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)5-6-8(10)11-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SSJIXKNIALTVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















